molecular formula C8H6F6N2S B14051082 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14051082
M. Wt: 276.20 g/mol
InChI Key: SDGWPEUTFCWIQD-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Chemical Reactions Analysis

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The hydrazine moiety can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated and trifluoromethylthiolated phenyl derivatives. Compared to these compounds, 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Properties

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

IUPAC Name

[2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)5-3-4(17-8(12,13)14)1-2-6(5)16-15/h1-3,16H,15H2

InChI Key

SDGWPEUTFCWIQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C(F)(F)F)NN

Origin of Product

United States

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